3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155855-12-0
VCID: VC4243162
InChI: InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H
SMILES: CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl
Molecular Formula: C14H14ClN3
Molecular Weight: 259.74

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride

CAS No.: 2155855-12-0

Cat. No.: VC4243162

Molecular Formula: C14H14ClN3

Molecular Weight: 259.74

* For research use only. Not for human or veterinary use.

3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride - 2155855-12-0

Specification

CAS No. 2155855-12-0
Molecular Formula C14H14ClN3
Molecular Weight 259.74
IUPAC Name 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H
Standard InChI Key GZPNLHQKZDTTFL-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride, reflects its core imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine system consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key substitutions include:

  • A methyl group at the 8-position of the pyridine ring.

  • An aniline moiety (C6H5NH2) at the 3-position of the imidazole ring.

  • A hydrochloride counterion stabilizing the amine group.

The molecular formula is C15H14N3·HCl, with a molecular weight of 275.76 g/mol. Structural analogs in the literature, such as 3a (N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine) and 3l (8-methoxy variant), demonstrate similar synthetic routes and reactivity patterns .

Synthesis and Optimization

Core Scaffold Construction

The imidazo[1,2-a]pyridine core is typically synthesized via a Groebke-Blackburn-Bienaymé reaction, which condenses a 2-aminopyridine, an aldehyde, and an isocyanide. For the target compound, 8-methyl-2-aminopyridine reacts with 2-pyridinecarbaldehyde in the presence of tosylic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane under reflux in methanol . This one-pot reaction forms the bicyclic imidazo[1,2-a]pyridine system.

Hydrochloride Salt Formation

The free base is treated with HCl/dioxane in methanol, yielding the hydrochloride salt. This step improves aqueous solubility and crystallinity, critical for pharmaceutical formulation .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by the hydrochloride salt, with predicted solubility >10 mg/mL in water at pH 2–3 .

  • LogP: Estimated at 2.8 (free base), indicating moderate lipophilicity.

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic media due to the imidazole ring.

Spectroscopic Characterization

  • 1H NMR: Key signals include aromatic protons at δ 6.5–8.5 ppm, methyl singlet (8-CH3) at δ 2.3–2.5 ppm, and NH2 protons at δ 5.8–6.2 ppm .

  • LCMS: [M+H]+ at m/z 240.1 (free base), with a characteristic isotopic pattern for chlorine in the hydrochloride form .

Future Perspectives

Further studies should prioritize:

  • ADME profiling: Assess metabolic stability in human liver microsomes.

  • Crystallography: Determine binding modes with kinase targets.

  • Formulation: Develop nanoparticle carriers to enhance bioavailability.

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